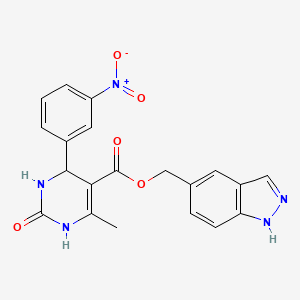![molecular formula C11H11N3O3 B13478949 benzyl N-[carbamoyl(cyano)methyl]carbamate](/img/structure/B13478949.png)
benzyl N-[carbamoyl(cyano)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[carbamoyl(cyano)methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of a benzyl group, a carbamoyl group, and a cyano group attached to a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[carbamoyl(cyano)methyl]carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with ammonia to form benzyl carbamate, which is then further reacted with cyanoacetic acid under basic conditions to yield the desired compound . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves large-scale reactions using similar synthetic routes. The use of catalysts such as cesium carbonate and TBAI (tetrabutylammonium iodide) can enhance the efficiency of the synthesis . Additionally, the use of nonmetallic regenerable reagents and CO2 capture agents like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can facilitate the direct conversion of low-concentration CO2 into carbamates .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-[carbamoyl(cyano)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted carbamates.
Applications De Recherche Scientifique
Benzyl N-[carbamoyl(cyano)methyl]carbamate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of benzyl N-[carbamoyl(cyano)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by forming covalent bonds with the active sites of enzymes, thereby blocking their activity . Additionally, the presence of the cyano group allows the compound to participate in various biochemical pathways, leading to its diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: An ester of carbamic acid and benzyl alcohol, used as a protected form of ammonia in the synthesis of primary amines.
Methyl carbamate: Prepared by the reaction of methanol and urea, used in the production of pesticides and pharmaceuticals.
Phenyl carbamate: Used in the synthesis of various organic compounds and as a reagent in organic chemistry.
Uniqueness
Benzyl N-[carbamoyl(cyano)methyl]carbamate is unique due to the presence of both a cyano group and a carbamoyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C11H11N3O3 |
|---|---|
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
benzyl N-(2-amino-1-cyano-2-oxoethyl)carbamate |
InChI |
InChI=1S/C11H11N3O3/c12-6-9(10(13)15)14-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,7H2,(H2,13,15)(H,14,16) |
Clé InChI |
VMSSOVNZWWYMSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(C#N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,4S,5S)-4-(3-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13478875.png)
![3-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B13478877.png)
![tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate](/img/structure/B13478883.png)
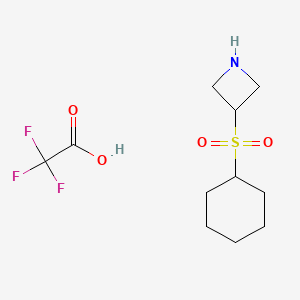
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride](/img/structure/B13478895.png)

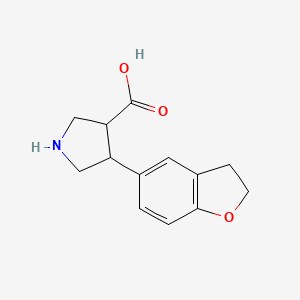

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride](/img/structure/B13478925.png)

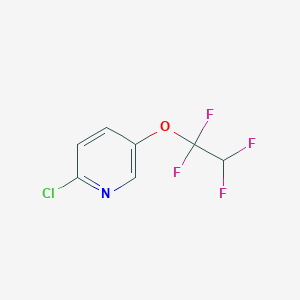
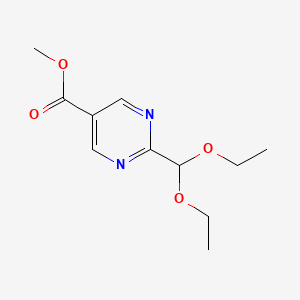
![(3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13478953.png)
